molecular formula C10H21NO B8187043 (1S,3S)-3-tert-Butoxy-cyclohexylamine

(1S,3S)-3-tert-Butoxy-cyclohexylamine

Cat. No.: B8187043
M. Wt: 171.28 g/mol
InChI Key: QACQAAPXDRKMNZ-IUCAKERBSA-N
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Description

(1S,3S)-3-tert-Butoxy-cyclohexylamine is a chiral amine compound characterized by the presence of a tert-butoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-tert-Butoxy-cyclohexylamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the tert-butoxy group.

    Formation of tert-Butoxy Group: Cyclohexanone is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy derivative.

    Amination: The tert-butoxy-cyclohexanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-tert-Butoxy-cyclohexylamine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form secondary amines.

    Condensation Reactions: It can react with carbonyl compounds to form Schiff bases or imines.

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include substituted amines or amides.

    Oxidation: Products include imines or oximes.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

(1S,3S)-3-tert-Butoxy-cyclohexylamine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.

    Catalysis: It can serve as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

    Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-tert-Butoxy-cyclohexylamine depends on its application:

    As a Ligand: It coordinates with metal centers in catalytic cycles, influencing the reactivity and selectivity of the catalyst.

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-tert-Butoxy-cyclohexylamine: The enantiomer of the compound, which may exhibit different biological activities.

    Cyclohexylamine: A simpler analogue lacking the tert-butoxy group, used in various industrial applications.

    tert-Butylamine: Another related compound, differing in the structure of the carbon backbone.

Uniqueness

(1S,3S)-3-tert-Butoxy-cyclohexylamine is unique due to its chiral nature and the presence of the tert-butoxy group, which can influence its reactivity and interactions in both chemical and biological systems.

Properties

IUPAC Name

(1S,3S)-3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQAAPXDRKMNZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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